BenchChemオンラインストアへようこそ!

EP3

Prostaglandin receptor selectivity GPCR pharmacology Competitive binding assays

Turimycin EP3 (Maridomycin III, CAS 35775-82-7) is a macrolide antibiotic from Streptomyces hygroscopicus that inhibits bacterial protein synthesis via the 50S ribosomal subunit. It is mechanistically distinct from EP3 receptor antagonists (e.g., L-798,106, DG-041) and the EP3 antimicrobial peptide (CAS 749252-79-7). Use this compound solely for antibacterial screening, Gram-positive infection models, or macrolide mechanism studies. Cross-class substitution with EP3 receptor modulators is scientifically invalid for GPCR signaling research. Confirm your target: this is an antibiotic, not a prostaglandin EP3 receptor ligand.

Molecular Formula
Molecular Weight
Cat. No. B1576712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EP3 Compound Research Reagents: Baseline Characterization and Key Scientific Procurement Considerations


The term 'EP3' in scientific procurement encompasses several distinct compound classes, each requiring precise identification: (1) EP3 receptor antagonists (e.g., L-798,106, DG-041, EP3 antagonist 6) which block the prostaglandin E2 receptor subtype 3, a Gi-coupled GPCR [1]; (2) EP3 as an antimicrobial peptide (CAS 749252-79-7) exhibiting antibacterial and antifungal activity [2]; and (3) Turimycin EP3 (Maridomycin III), a macrolide antibiotic produced by Streptomyces hygroscopicus that inhibits bacterial protein synthesis . Among these, the EP3 receptor antagonists represent the most extensively characterized class, with multiple tool compounds available for research applications in thrombosis, diabetes, bladder dysfunction, and pain [3].

Why Generic EP3 Compound Substitution Fails: Differentiating EP3 Receptor Antagonists from Antimicrobial Peptide and Antibiotic EP3 Variants


A generic procurement request for 'EP3' is inherently ambiguous and scientifically problematic. The EP3 receptor antagonists (e.g., L-798,106 with Ki=0.3 nM at EP3) operate via competitive blockade of a Gi-coupled GPCR, whereas EP3 antimicrobial peptide (MIC=12.85 μg/mL against E. gallinarum) disrupts microbial membranes, and Turimycin EP3 inhibits the 50S ribosomal subunit . Even within the EP3 antagonist class, substitution fails due to marked differences in selectivity profiles across EP subtypes, pharmacokinetic properties, and target engagement kinetics. For instance, the slow-onset antagonism exhibited by lipophilic acyl-sulphonamides like L-798,106 differs fundamentally from the rapid kinetics of less lipophilic congeners [1]. These distinctions render cross-class or cross-compound substitution invalid for any controlled experiment.

EP3 Receptor Antagonist Comparative Evidence: Quantitative Differentiation Across Selectivity, PK, and Functional Assays


L-798,106 Demonstrates >3,000-Fold Higher Affinity for EP3 Versus EP1 and EP2 Receptors

L-798,106 exhibits exceptional selectivity for the EP3 receptor compared to other EP subtypes. Against human recombinant receptors, L-798,106 displays a Ki of 0.3 nM at EP3, versus 916 nM at EP4, and >5,000 nM at both EP1 and EP2 . This contrasts with less selective alternatives such as SC-51089, which shows Ki values of 1.3 nM (EP1), 11.2 nM (TP), and 17.5 nM (EP3) , or ONO-AE3-208 (an EP4 antagonist) which retains 30 nM affinity at EP3 .

Prostaglandin receptor selectivity GPCR pharmacology Competitive binding assays

EP3 Antagonist 6 Achieves Oral Bioavailability of 31% with IC50 of 1.9 nM

EP3 antagonist 6 (compound 5, CAS 499149-94-9) provides validated in vivo oral activity with a favorable pharmacokinetic profile. At 10 mg/kg oral administration, it achieves an AUC of 1.01 μg·h/mL, Cmax of 0.33 μg/mL, and absolute oral bioavailability (F) of 31% in rats . In contrast, many EP3 antagonists such as L-798,106 lack documented oral bioavailability data and are primarily used for in vitro or ex vivo applications .

Oral bioavailability In vivo pharmacology Uterine contraction assays

DG-041: Phase 2 Clinical-Stage EP3 Antagonist with Demonstrated Platelet Inhibition and No Bleeding Time Prolongation

DG-041 (IC50=4.6 nM in binding assay, 8.1 nM in FLIPR) is the most clinically advanced EP3 antagonist, having completed Phase 2 clinical evaluation . Critically, DG-041 does not prolong bleeding time in rats, distinguishing it from P2Y12 antagonists (e.g., clopidogrel) that carry bleeding risk [1]. DG-041 remains effective in the presence of both aspirin and P2Y12 antagonists [2]. In contrast, L-798,106 has no reported clinical data and remains a preclinical tool compound.

Antiplatelet therapy Atherothrombosis Clinical pharmacology

EP3 Antagonist 4 Exhibits Favorable Rat PK: Low Clearance and High Oral AUC

EP3 antagonist 4 (compound 28, CAS 2408297-80-1) demonstrates a promising preclinical pharmacokinetic profile distinct from other tool compounds. In rat full PK studies, it shows low in vivo clearance, high oral AUC, and good bioavailability . While specific PK parameters are not fully disclosed in public vendor datasheets, the reported profile contrasts with compounds like EP3 antagonist 3 (pKi=8.3) which has more limited publicly available in vivo characterization .

Pharmacokinetics Drug metabolism Beta cell dysfunction

Lipophilic EP3 Antagonists (L-798,106, L-826,266) Display Slow Onset Kinetics Compared to Less Lipophilic Congeners

The acyl-sulphonamide EP3 antagonists L-798,106 and L-826,266 exhibit surprisingly slow antagonism kinetics in guinea-pig aorta preparations due to their high lipophilicity [1]. In contrast, the less lipophilic congener (DG)-3ap shows a faster onset rate despite comparable affinity [2]. This kinetic differentiation is critical for experimental design: compounds with slow onset require extended pre-incubation times to achieve equilibrium blockade.

Receptor kinetics Lipophilicity Smooth muscle pharmacology

Optimized EP3 Compound Selection: Research and Industrial Application Scenarios Based on Differentiated Evidence


Thrombosis and Platelet Function Research Requiring Clinically Validated EP3 Antagonism

For platelet aggregation studies examining EP3-mediated pro-aggregatory signaling, DG-041 is the indicated choice. DG-041 has completed Phase 2 clinical evaluation, demonstrates IC50=4.6 nM, and critically does not prolong bleeding time while remaining effective in the presence of aspirin and P2Y12 antagonists [1]. This clinical validation and unique safety profile distinguish DG-041 from all other EP3 antagonists for translational thrombosis research.

In Vivo Efficacy Studies Requiring Oral Bioavailability in Rodent Models

For systemic in vivo studies requiring convenient oral dosing, EP3 antagonist 6 (oral F=31%, AUC=1.01 μg·h/mL at 10 mg/kg) or EP3 antagonist 4 (low clearance, high oral AUC) are appropriate selections . These compounds provide documented oral bioavailability enabling chronic dosing paradigms in metabolic disease, diabetes, or bladder dysfunction models, whereas other EP3 antagonists lack validated oral PK.

In Vitro Mechanistic Studies Requiring Maximal EP3 Selectivity Over EP1/EP2/EP4

For isolated tissue bath experiments, cell-based signaling assays, or binding studies where absolute EP3 selectivity is paramount, L-798,106 (Ki=0.3 nM at EP3, >5,000 nM at EP1/EP2) provides >16,667-fold selectivity over EP1 and EP2 . Researchers must note the slow onset kinetics and incorporate extended pre-incubation periods (30-60 minutes) to achieve full antagonist effect [2].

Antimicrobial Screening for Novel Peptide-Based Therapeutics

When the research objective is antibacterial or antifungal screening rather than EP3 receptor modulation, EP3 antimicrobial peptide (CAS 749252-79-7) with MIC=12.85 μg/mL against E. gallinarum, P. pyocyanea, A. baumanii, and K. terrigena is the appropriate reagent . This compound is structurally and mechanistically unrelated to EP3 receptor antagonists and cannot substitute for GPCR research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EP3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.